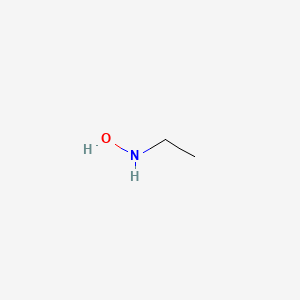

N-ethylhydroxylamine

Description

Contextual Significance of N-Ethylhydroxylamine in Organic Chemistry and Beyond

This compound (C₂H₇NO) is a valuable intermediate and reagent in organic synthesis. chembk.comgoogleapis.com It serves as a precursor for creating more complex molecules, including those with pharmaceutical relevance. google.comgoogle.com For instance, its structure is integral to the synthesis of various biologically active compounds and is used in the preparation of pharmaceutical intermediates. google.comgoogle.comchemimpex.com The compound's utility extends to its role as a reducing agent, oxidizing agent, and elimination agent in various synthetic reactions. chembk.com It can be used to introduce amino or imine groups into organic molecules. chembk.com Furthermore, this compound and its salts have been explored as short-stopping agents in free-radical polymerization processes. google.com

Distinction and Comparative Reactivity Profiles of this compound within the Hydroxylamine (B1172632) Class

The reactivity of this compound is best understood by comparing it to its analogs within the broader hydroxylamine family. These comparisons highlight the influence of substituent groups on the nitrogen and oxygen atoms, which in turn dictates their chemical behavior.

N-Methylhydroxylamine, the closest structural analog to this compound, is also a key reagent in organic synthesis, particularly for preparing oximes and amides. solubilityofthings.comwikipedia.org Studies comparing N-alkylated hydroxylamines reveal important structure-activity relationships. For example, research on the hematotoxic effects of methylated hydroxylamines indicates that N-alkylation can decrease reactivity compared to O-alkylation. nih.gov Specifically, N-methylhydroxylamine primarily inhibits certain protective enzymes, a different mechanism than that observed for O-alkylated derivatives. nih.gov In terms of nucleophilicity, N-methylhydroxylamine is more reactive in substitution reactions than N,N-dimethylhydroxylamine due to reduced steric hindrance.

A fundamental distinction within the hydroxylamine class lies in whether the substituent is on the nitrogen (N-substituted) or the oxygen (O-substituted). wikipedia.org Generally, N-hydroxylamines are more common. wikipedia.org The position of the alkyl group significantly influences the molecule's reactivity and toxicological profile. O-alkylated hydroxylamines, such as O-ethylhydroxylamine, tend to induce methemoglobin formation, a process involving free radicals. nih.gov In contrast, N-alkylated species often exhibit different toxicological pathways. nih.govnih.gov

From a synthetic standpoint, the nucleophilicity of the oxygen atom in hydroxylamines can be harnessed, particularly when an electron-withdrawing group is present on the nitrogen. organic-chemistry.org This allows for reactions like O-allylic substitution. organic-chemistry.org The synthesis of O-substituted hydroxylamines often involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. organic-chemistry.org

Increasing the number and size of alkyl groups on the nitrogen atom, as in N,N-diethylhydroxylamine, introduces significant steric and electronic effects. The presence of two ethyl groups in N,N-diethylhydroxylamine increases steric hindrance around the nitrogen atom. This steric bulk can influence reaction rates and equilibria. For instance, in complex formation with vanadate, steric interactions from the ligand's alkyl groups can disfavor the formation of certain products. cdnsciencepub.com

Kinetic studies on hydrogen-atom abstraction from N,N-diethylhydroxylamine have shown that these molecules are weaker hydrogen-bond donors than previously thought, a finding attributed to steric effects. researchgate.net Furthermore, the electronic effects of the diethyl groups can influence the reactivity of the molecule in processes like bioorthogonal retro-Cope elimination reactions with strained alkynes. nih.gov

O-Substituted Hydroxylamines vs. N-Substituted Hydroxylamines

This compound as a Versatile Reagent: Fundamental Electronic and Structural Considerations

The versatility of this compound stems from its fundamental electronic and structural features. As an N-substituted hydroxylamine, it possesses both a nucleophilic nitrogen and an oxygen atom. The ethyl group, being an electron-donating group, influences the electron density on the nitrogen and oxygen atoms, thereby modulating its reactivity.

The structure of hydroxylamines, including this compound, is pyramidal at the nitrogen atom, similar to amines. wikipedia.org The presence of the lone pair of electrons on the nitrogen atom is crucial to its nucleophilic character. The molecule's ability to act as a building block in synthesizing diverse compounds, including heterocyclic systems, underscores its importance in synthetic chemistry. chemimpex.com

Compound Information Table

| Compound Name | Molecular Formula |

| This compound | C₂H₇NO |

| N-Methylhydroxylamine | CH₅NO |

| O-Ethylhydroxylamine | C₂H₇NO |

| N,N-Diethylhydroxylamine | C₄H₁₁NO |

| N,N-Dimethylhydroxylamine | C₂H₇NO |

| N,O-Dimethylhydroxylamine | C₂H₇NO |

| Vanadate | VO₄³⁻ |

| Di-t-butyl dicarbonate (B1257347) | C₁₀H₁₈O₅ |

| Ethyl iodide | C₂H₅I |

| Toluene | C₇H₈ |

| Hydroxylamine | H₃NO |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 624-81-7 | chemsrc.comnih.gov |

| Molecular Weight | 61.08 g/mol | chemsrc.comnih.gov |

| Molecular Formula | C₂H₇NO | chemsrc.comnih.gov |

| Boiling Point | 91.4°C at 760 mmHg | chemsrc.com |

| Density | 0.899 g/cm³ | chemsrc.com |

| Flash Point | 47.4°C | chemsrc.com |

| LogP | 0.376 | chemsrc.com |

| Refractive Index | 1.399 | chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

N-ethylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c1-2-3-4/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUIPQNXOQMTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211460 | |

| Record name | Ethanamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-81-7 | |

| Record name | N-Ethylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Preparations of N Ethylhydroxylamine

Novel Synthetic Routes and Mechanistic Investigations

Modern organic synthesis provides sophisticated routes to N-ethylhydroxylamine, emphasizing control over reactivity and product purity. Key among these are chemical pathways utilizing protecting group strategies and direct electrochemical methods.

A prominent and novel method for preparing this compound in high yield and purity involves a three-step sequence: the protection of hydroxylamine (B1172632) with a tert-butyloxycarbonyl (BOC) group, followed by alkylation and subsequent deprotection. google.com This process strategically masks the reactive amino group to control the introduction of the ethyl group. numberanalytics.comorganic-chemistry.org

The initial step involves the protection of hydroxylamine hydrochloride using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comfishersci.co.uk This reaction is typically performed in the presence of a base to neutralize the hydrochloride salt and facilitate the formation of the carbamate. numberanalytics.com The choice of base and solvent is critical for achieving high yields and minimizing side reactions. numberanalytics.com A process for preparing this compound hydrochloride specifies reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate in a non-reactive solvent with a base such as sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, sodium or potassium hydroxide, or triethylamine. google.com The reaction conditions are generally mild, often conducted at room temperature or with moderate heating. fishersci.co.uk

Table 1: Optimized Conditions for BOC Protection of Amines This table presents common conditions for the BOC protection of amines, which are applicable to hydroxylamine.

| Parameter | Condition | Rationale | Source |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | The most common reagent for BOC protection. | fishersci.co.uk |

| Base | Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | Neutralizes the acid present and facilitates the reaction. | google.comfishersci.co.uk |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Water, Acetonitrile | Provides a suitable medium for the reactants. | fishersci.co.uk |

| Temperature | Room Temperature to 40°C | Mild conditions prevent decomposition and side reactions. | fishersci.co.uk |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Can be used to accelerate the reaction for more challenging substrates. | numberanalytics.com |

Three-Step BOC Protection-Alkylation-Deprotection Pathway

Regioselective Ethylation of Protected Intermediates

Following the successful protection of hydroxylamine, the intermediate N,O-bis(tert-butyloxycarbonyl)hydroxylamine is subjected to regioselective N-alkylation. A patent for this process describes the alkylation of the reaction product with an alkyl halide. google.com For the synthesis of this compound, suitable ethylating agents include ethyl iodide or ethyl bromide. google.com The reaction's regioselectivity is crucial, ensuring the ethyl group attaches to the nitrogen atom rather than the oxygen atom. This step yields the N-ethylated, BOC-protected precursor.

The final step is the removal of the BOC protecting groups to yield the desired this compound. The BOC group is known for its sensitivity to acidic conditions. organic-chemistry.org The deprotection is typically achieved by treating the N-ethylated intermediate with a strong acid, which cleaves the tert-butyloxycarbonyl portion of the molecule. google.comfishersci.co.uk Common acids used for this purpose include concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane or ethyl acetate. fishersci.co.uk This acid-catalyzed hydrolysis is usually fast and occurs at room temperature, resulting in the formation of this compound hydrochloride with high purity and in good yield. google.comfishersci.co.uk The use of aqueous phosphoric acid is also noted as an effective and environmentally benign reagent for BOC deprotection. organic-chemistry.org

Table 2: Comparison of Acidic Deprotection Reagents for BOC Group Removal

| Reagent | Typical Conditions | Advantages | Disadvantages | Source |

| Hydrochloric Acid (HCl) | 4M HCl in an aqueous or organic solvent, room temperature. | Inexpensive, leads directly to the hydrochloride salt. | Strong acid, potential for side reactions with sensitive substrates. | fishersci.co.uknih.gov |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 1:1 TFA/DCM), room temperature. | Effective, volatile, and easy to remove. | Expensive, corrosive, requires careful handling. | fishersci.co.uknih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution. | Mild, selective, and environmentally benign. | Less common, may require specific conditions for optimal results. | organic-chemistry.orgmdpi.com |

Electrochemical Synthesis Approaches for this compound Production

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for producing hydroxylamine derivatives. researchgate.netgamry.com This technique uses electrical current to drive the reduction of a starting material, such as a nitroalkane, to the corresponding hydroxylamine. researchgate.netwikipedia.org While specific research on the electrosynthesis of this compound is less detailed, extensive studies on its close analog, N-methylhydroxylamine, provide a robust framework for the process. researchgate.netcip.com.cn The electrochemical reduction of nitroethane is expected to proceed similarly to that of nitromethane (B149229) to yield this compound.

The industrial synthesis of N-methylhydroxylamine hydrochloride has been successfully demonstrated using a specialized electrolytic cell, the design and parameters of which are directly relevant for this compound production. researchgate.netcip.com.cn

Electrolytic Cell: A common setup is a divided, board-type electrolytic cell. cip.com.cn This design separates the anodic and cathodic compartments to prevent unwanted side reactions and product oxidation. gamry.com

Cathode Material: Copper is a frequently used cathode material for the reduction of nitroalkanes. researchgate.netcip.com.cn

Anode Material: Graphite (B72142) is often employed as the anode. researchgate.netcip.com.cn

Separator: A cation exchange membrane is used as the separator between the anode and cathode compartments. researchgate.netcip.com.cn

The process parameters are critical for achieving high yield and current efficiency. For the analogous synthesis of N-methylhydroxylamine from nitromethane in an HCl solution, the following optimal conditions have been established and are presented in the table below. researchgate.netcip.com.cn

Table 3: Optimized Process Parameters for the Electrochemical Synthesis of N-Alkylhydroxylamines Data based on the industrial synthesis of N-methylhydroxylamine hydrochloride, a close analog of this compound.

| Parameter | Optimal Value/Range | Significance | Source |

| Starting Material | Nitroalkane (e.g., Nitroethane) | The precursor that is electrochemically reduced. | researchgate.net |

| Electrolyte | Hydrochloric Acid (e.g., 18% HCl) | Provides the acidic medium and stabilizes the hydroxylamine product as a hydrochloride salt. | cip.com.cn |

| Current Density | 1000–2500 A·m⁻² | Drives the reaction rate; must be optimized to balance efficiency and prevent over-reduction. | researchgate.netcip.com.cn |

| Temperature | 30–50°C | Affects reaction kinetics and product stability. | researchgate.netcip.com.cn |

| Yield | ~65% | The percentage of starting material converted to the desired product. | researchgate.netcip.com.cn |

| Current Efficiency | ~70% | The efficiency of the electrical current in producing the desired chemical change. | researchgate.netcip.com.cn |

| Product Purity | >99% | The purity of the final N-alkylhydroxylamine hydrochloride product. | researchgate.netcip.com.cn |

This electrochemical method is noted for its simple separation process and limited contamination, positioning it as a green and viable route for the industrial production of N-alkylhydroxylamines. researchgate.net

Investigation of Electrode and Membrane Materials

The electrochemical synthesis of N-alkyl hydroxylamines, including this compound, is a field of growing interest due to its potential for greener and more efficient production. A key area of investigation in this method is the selection of appropriate electrode and membrane materials to maximize yield, current efficiency, and product purity.

Research into the electrochemical synthesis of the related compound, N-methylhydroxylamine hydrochloride (N-MHA), provides significant insights that are applicable to this compound. In industrial-scale electrosynthesis of N-MHA from nitromethane, copper has been effectively used as the cathode, with graphite serving as the anode. researchgate.netresearchgate.netcip.com.cn These materials have demonstrated long-term stability, with both the graphite electrode and the cation membrane being used continuously for up to 5000 hours in preparative electrolysis. researchgate.netcip.com.cn The choice of a cation exchange membrane, such as a perfluorinated sulfonic acid membrane (R-SO3H), is crucial for separating the anodic and cathodic compartments, preventing the oxidation of the desired product at the anode and allowing for a cleaner reaction. cip.com.cn

The performance of the electrochemical cell is highly dependent on these materials. For instance, in N-MHA synthesis, the use of a copper cathode and graphite anode in conjunction with a cation membrane in an industrial electrolytic cell has resulted in a product with 99% purity. researchgate.netcip.com.cn The durability of these materials is a key factor in the economic viability of the process on an industrial scale. cip.com.cn Further research into alternative electrode materials, such as different metal or carbon-based electrodes, could lead to even higher efficiencies and selectivities for this compound synthesis. researchgate.net

Comparative Analysis of Electrochemical vs. Conventional Methods

Electrochemical synthesis offers several advantages over conventional chemical methods for producing N-alkyl hydroxylamines. Conventional methods often involve high-pressure catalytic hydrogenation, which can suffer from catalyst poisoning and over-reduction of the desired product to the corresponding amine, leading to lower purity and higher costs. cip.com.cn For example, the synthesis of this compound hydrochloride from di-t-butyl dicarbonate and hydroxylamine hydrochloride, while novel, involves multiple steps including protection, alkylation, and deprotection. google.comgoogle.com

In contrast, electrochemical methods, such as the reduction of a nitroalkane, can be more direct and environmentally friendly. researchgate.netresearchgate.net The electrochemical approach can often be performed at room temperature and normal pressure, avoiding the harsh conditions required by some conventional methods. researchgate.net This leads to a simpler separation process and less contamination. researchgate.net

A key advantage of electrosynthesis is the potential for higher selectivity and yield under optimized conditions. For the electrochemical production of N-MHA, yields of 65% and reaction selectivities of 99% have been achieved. researchgate.netcip.com.cn While direct comparative data for this compound is limited, the principles suggest a similar potential for improved performance.

However, electrochemical methods are not without their challenges. The energy consumption can be significant, as seen in the 8151.3 kW·h required to produce 1000 kg of N-MHA. researchgate.netcip.com.cn The initial investment in specialized equipment like electrolytic cells and power supplies is also a consideration. cip.com.cn Despite these factors, the potential for a cleaner, more efficient, and continuous process makes electrochemical synthesis a compelling alternative to conventional routes. cip.com.cnresearchgate.net

Emerging Methodologies for N-Alkyl Hydroxylamine Synthesis

Recent research has focused on developing novel and more efficient methods for the synthesis of N-alkyl hydroxylamines. One promising area is the use of new catalytic systems. For instance, iron-catalyzed aminative difunctionalization of alkenes has been reported for the direct synthesis of unprotected secondary and tertiary amines, a methodology that could be adapted for hydroxylamine derivatives. ethz.chamazonaws.com This approach utilizes novel hydroxylamine-derived aminating reagents and proceeds under mild conditions with a benign and inexpensive iron salt as the catalyst. ethz.chamazonaws.com

Another area of development is the catalytic reduction of oxime ethers, which offers a route to N,O-disubstituted hydroxylamines with high atom-economy. mdpi.com While traditional methods relied on stoichiometric borohydrides, recent advances have focused on catalytic approaches, including the use of earth-abundant nickel catalysts for the asymmetric reduction of oximes. mdpi.com

Reductive amination of O-monosubstituted hydroxylamines is another powerful strategy for synthesizing N,O-disubstituted and trisubstituted hydroxylamines, avoiding complex protection and deprotection sequences. mdpi.com Additionally, new methods for direct N-O bond formation are being explored to overcome limitations in existing synthetic routes. mdpi.com

These emerging methodologies highlight a trend towards more sustainable and efficient synthesis, with a focus on catalysis, atom economy, and the use of milder reaction conditions. mdpi.comacs.org The development of novel reagents and catalytic systems holds significant promise for the future synthesis of this compound and other N-alkyl hydroxylamines. ethz.chamazonaws.com

Industrial-Scale Synthesis and Process Optimization

Scale-Up Considerations and Challenges

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents a number of significant challenges. longdom.org A primary concern is the management of reaction conditions, such as temperature and pressure, which can be more difficult to control in large reactors. migrationletters.com The heat generated in exothermic reactions, for instance, must be efficiently dissipated to prevent side reactions and ensure safety.

The choice of equipment is also critical. Industrial-scale synthesis requires robust reactors, separation units, and purification systems that can handle large volumes of materials. cip.com.cnlongdom.org For electrochemical synthesis, this includes the design and construction of large, efficient electrolytic cells and the associated power supply and control systems. cip.com.cn

Furthermore, the handling of potentially hazardous materials on a large scale necessitates strict safety protocols and infrastructure to protect workers and the environment. longdom.org The cost of raw materials, energy consumption, and waste disposal are also major economic factors that must be carefully considered for industrial production to be viable. longdom.orgmigrationletters.com The development of a scalable and economical synthesis route is a key challenge that requires careful process design and optimization. acs.org

Purity and Yield Enhancement Strategies in Large-Scale Production

Optimizing purity and yield is a central goal in the industrial-scale production of this compound. migrationletters.com This can be achieved through a variety of strategies focused on process optimization. longdom.org

One key strategy is the fine-tuning of reaction parameters such as temperature, pressure, reaction time, and catalyst concentration. migrationletters.com In electrochemical synthesis, for example, the current density and electrolyte composition are critical variables that can be adjusted to maximize product formation and minimize side reactions. researchgate.netcip.com.cn

The development of effective separation and purification techniques is also essential for obtaining a high-purity product. longdom.org This may involve techniques such as distillation, crystallization, or chromatography, adapted for large-scale operation. In the case of the electrochemical synthesis of N-MHA, the process includes steps for chlorine absorption, separation, and crystallization to achieve a 99% pure product. cip.com.cn

The use of advanced process control and monitoring systems can also contribute to enhanced yield and purity by allowing for real-time adjustments to the reaction conditions. migrationletters.com By carefully controlling the entire production process, from raw material input to final product purification, it is possible to achieve significant improvements in both the efficiency and quality of large-scale this compound synthesis. longdom.org

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound, while established, continues to present challenges and opportunities for innovation. A major ongoing challenge is the development of more sustainable and environmentally friendly synthetic methods. acs.orgmigrationletters.com Traditional methods can involve hazardous reagents and generate significant waste, prompting a search for "greener" alternatives. cip.com.cnacs.org

Another key area for future development is the discovery of novel catalytic systems that can enable more direct and selective synthetic routes. ethz.chamazonaws.commdpi.com This includes the exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, which could offer a highly sustainable approach to this compound synthesis. acs.org

Furthermore, there is a need for synthetic methods that are more amenable to large-scale production, with a focus on reducing the number of steps, improving atom economy, and simplifying purification processes. acs.org The development of continuous flow processes, as opposed to batch production, could also offer significant advantages in terms of efficiency, safety, and scalability.

Addressing Steric Hindrance and Overreaction Control

A primary obstacle in the synthesis of this compound is the prevention of overreaction, particularly the further reduction of the hydroxylamine to the corresponding primary amine, ethylamine (B1201723). The reduction of nitroethane, a common precursor, must be carefully controlled to isolate the desired hydroxylamine intermediate. vedantu.com For instance, while strong reducing conditions such as catalytic hydrogenation with nickel or palladium catalysts often lead to the formation of ethylamine, more controlled reduction in a neutral medium using zinc metal and ammonium (B1175870) chloride can yield this compound. vedantu.com Advanced strategies have been devised to offer more robust control over this selectivity.

One sophisticated approach involves a multi-step protecting group strategy . This method provides exceptional control over the reaction pathway by temporarily masking the reactive sites of the hydroxylamine molecule. A documented process for preparing this compound hydrochloride in high yield and purity begins with hydroxylamine hydrochloride. google.comgoogle.com This starting material is reacted with di-t-butyl dicarbonate in the presence of a base to form N,O-bis-BOC-hydroxylamine, a protected intermediate. google.comgoogle.com This protection is crucial as it deactivates the nucleophilic nitrogen and oxygen atoms, preventing undesired side reactions. The protected intermediate is then alkylated specifically with an ethyl halide, such as ethyl iodide. google.com The final step involves the cleavage of the tert-butyloxycarbonyl (BOC) protecting groups using a strong acid, which yields the pure this compound salt. google.com This protection-alkylation-deprotection sequence is a powerful strategy for avoiding overreaction and achieving high selectivity.

Another advanced method focuses on controlled catalytic hydrogenation by modifying the catalyst system. While palladium catalysts are effective for the hydrogenation of nitroalkanes, their repeated use can lead to diminished activity and lower selectivity for the hydroxylamine product. google.com Research has shown that the introduction of specific metal cations into the reaction system can preserve the catalyst's performance and suppress the over-reduction to ethylamine. google.com A patented process describes the use of a recovered palladium catalyst in a two-phase liquid system (aqueous sulfuric acid and an immiscible organic solvent) for the reduction of nitroalkanes. google.com The key innovation is the addition of a cation of iron, nickel, or cobalt, which maintains a high conversion rate of the nitroalkane to the N-alkylhydroxylamine sulfate. google.com

| Catalyst System | Promoter Cation | Hydrogen Consumed (Equivalent to % Reduction) | Conversion to N-Methylhydroxylamine | Conversion to Methylamine (Overreaction) |

|---|---|---|---|---|

| Treated Reused Pd Catalyst | None | 17% | - | - |

| Treated Reused Pd Catalyst | Fe²⁺ | 78% | 70% | 8% |

| Treated Reused Pd Catalyst | Ni²⁺ | 55% | - | - |

| Treated Reused Pd Catalyst | Co²⁺ | 55% | 47% | 8% |

Data adapted from a study on nitromethane reduction, illustrating the principle applicable to nitroethane. google.com

These strategic preparations, by addressing the core issues of steric hindrance and reaction control, represent significant advancements in the efficient and selective synthesis of this compound.

Development of Sustainable and Environmentally Benign Synthetic Protocols

In line with the growing emphasis on green chemistry, efforts have been directed toward developing more sustainable and environmentally friendly methods for producing this compound. These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Electrochemical synthesis has emerged as a promising green alternative to traditional chemical reduction methods. An industrial-scale process developed for the synthesis of N-methylhydroxylamine hydrochloride via the electrochemical reduction of nitromethane showcases the potential of this technology. researchgate.netcip.com.cncip.com.cn This method, which is directly applicable to the synthesis of this compound from nitroethane, utilizes a divided electrolytic cell with a copper cathode and a graphite anode. researchgate.netcip.com.cn The process is considered environmentally benign due to its simple separation procedure and limited contamination. researchgate.net The high selectivity and efficiency achieved under optimized conditions make it a competitive green method for industrial production. cip.com.cn

| Parameter | Value/Condition |

|---|---|

| Cathode Material | Copper |

| Anode Material | Graphite |

| Separator | Cation Membrane (R-SO₃H type) |

| Current Density | 1000–2500 A·m⁻² |

| Temperature | 30–50°C |

| Average Yield | 65% |

| Current Efficiency | 70% |

| Reaction Selectivity | 99% |

| Product Purity | 99% |

Data from the industrial electrochemical synthesis of the methyl analogue, demonstrating the potential for a sustainable this compound process. researchgate.netcip.com.cn

Another avenue of green chemistry involves the development of solvent-free reaction conditions . The use of large quantities of organic solvents contributes significantly to chemical waste and environmental pollution. Methodologies that eliminate or reduce solvent use are therefore highly desirable. For reactions involving hydroxylamine derivatives, techniques such as grinding reactants together in the solid phase or using microwave irradiation have proven effective. mdpi.comresearchgate.netarabjchem.org For instance, a fast and efficient synthesis of various nitrones has been achieved by grinding an aldehyde or ketone with N-methylhydroxylamine hydrochloride and a solid base at room temperature, completely avoiding the need for a solvent. mdpi.comresearchgate.net Similarly, the use of silica-gel as a solid support and catalyst for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride provides a solvent-free, environmentally friendly protocol with a simple work-up. ajgreenchem.com The application of these principles to the core synthesis of this compound could lead to significantly greener processes.

Looking further ahead, highly innovative research is exploring the synthesis of alkylamines from inorganic waste products like carbon dioxide and nitrate (B79036). In these complex catalytic cascades, N-methylhydroxylamine has been identified as a key intermediate. Such methods represent a frontier in sustainable chemistry, offering a potential future pathway to produce valuable organonitrogen compounds from abundant, low-cost feedstocks, thereby contributing to a circular economy.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies of N Ethylhydroxylamine

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of N-ethylhydroxylamine is a cornerstone of its reactivity, involving both oxidation and reduction processes that lead to a range of nitrogen-containing compounds. These transformations are often mediated by electron transfer mechanisms.

Oxidation Pathways to Nitroso and Nitro Compounds

The oxidation of this compound can yield nitrosoethane (B1204541) and nitroethane, depending on the oxidizing agent and reaction conditions. The controlled oxidation of N-alkylhydroxylamines is a common method for producing nitroso compounds. nih.gov For instance, the oxidation of hydroxylamine (B1172632) compounds to their corresponding nitroso derivatives can be achieved using molecular oxygen in the presence of specific catalysts in organic solvents. google.com The reaction is typically conducted at a pH not greater than 5.5 to prevent the formation of oximes, which can occur if the reaction solution is alkaline. google.com Stronger oxidizing agents can further oxidize the nitroso intermediate to a nitro compound. vulcanchem.com The reaction of ethylamine (B1201723) with ozone has been shown to produce nitroethane with high yields. nih.gov

The mechanism of oxidation can proceed through a one-electron oxidation pathway, generating radical intermediates. For example, the oxidation of N,N-dimethylhydroxylamine by an outer-sphere one-electron oxidant leads to the formation of a radical, (CH₃)₂NO•, which is then further oxidized to a nitrone. acs.org

Reduction Processes to Primary Amines

This compound can be reduced to the corresponding primary amine, ethylamine. This transformation is a key reaction in the metabolism of certain compounds and can be achieved using various reducing agents. For example, the reduction of nitroalkanes with reagents like Sn/HCl can yield hydroxylamines or amines. unacademy.com A mixture of this compound and acetaldoxime (B92144) can be obtained from the reduction of nitroethane using SnCl₂ and HCl. doubtnut.com

Enzymatic systems are also capable of reducing hydroxylamines. Benzamidoxime reductase, a cytochrome P450 enzyme, can reduce aliphatic hydroxylamines, such as N-methylhydroxylamine, back to their parent amines. nih.gov This reduction is a significant detoxification pathway for reactive hydroxylamine metabolites. nih.gov Indium metal in aqueous media has also been reported as a novel and simple procedure for the reduction of hydroxylamines to their corresponding amines. researchgate.net

Electron Donation and Acceptance Mechanisms in Complex Systems

This compound can act as both an electron donor and an electron acceptor in various chemical and biological systems, influencing their redox state. In studies involving the reduction of Np(VI), hydroxylamine and its N-alkyl derivatives act as effective reductants. nih.gov The mechanism involves hydrogen atom transfer from the reductant to Np(VI). nih.gov Specifically, for N-methylhydroxylamine, the reduction of Np(VI) proceeds initially via hydrogen atom transfer, followed by an outer-sphere electron transfer mechanism. nih.gov

In the context of nitrosation reactions, N-methylhydroxylamine can react with sodium pentacyanonitrosylferrate(II) (nitroprusside). rsc.orgconicet.gov.ar The proposed mechanism involves the formation of a precursor complex, followed by an OH⁻-assisted reversible formation of a deprotonated adduct and subsequent dissociation. rsc.orgconicet.gov.ar In an excess of nitroprusside, a competitive one-electron-transfer pathway can occur. rsc.orgconicet.gov.ar The ability of hydroxylamines to participate in electron transfer is also crucial in understanding their hematotoxicity, where they can induce methemoglobin formation through processes involving radical formation. nih.gov

Nucleophilic Reactivity and Substitution Dynamics

The nitrogen and oxygen atoms of the hydroxylamine group in this compound possess lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is central to its role in forming new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, as well as in phosphorylation reactions.

This compound as a Nucleophile in C-N and C-O Bond Formation

This compound can act as a nucleophile in various reactions to form C-N and C-O bonds. The nucleophilicity of amines generally increases with basicity, but is also sensitive to steric effects. masterorganicchemistry.com Hydroxylamines are considered alpha-nucleophiles, which often exhibit enhanced reactivity compared to other nucleophiles of similar basicity. masterorganicchemistry.com

In nucleophilic substitution reactions, N-functionalized hydroxylamine reagents can serve as stable precursors for imines, which then react with a wide range of nucleophiles to form C-C, C-N, C-O, and C-S bonds. nih.gov For example, N-arylhydroxylamines can undergo nucleophilic substitution with arylammonium salts to generate transient N,O-diarylhydroxylamines. pku.edu.cn These intermediates can then undergo further reactions like google.comgoogle.com-sigmatropic rearrangement to form new C-C and C-N bonds. pku.edu.cn The azide (B81097) ion, another nitrogen-containing nucleophile, is highly effective in forming C-N bonds via SN2 reactions with alkyl halides.

The formation of C-O bonds can occur through the reaction of N-functionalized hydroxylamines with alcohols and phenols. nih.gov

Mechanistic Investigations of Phosphorylation Reactions

The reaction of hydroxylamines with phosphate (B84403) esters is a key area of study, with implications for understanding biological phosphorylation and the action of certain toxic compounds. Reactions of hydroxylamine with activated phosphate esters often involve the initial attack by the hydroxyl group. acs.org

In the reaction of hydroxylamine with bis(2,4-dinitrophenyl) phosphate (BDNPP), a short-lived O-phosphorylated hydroxylamine is initially formed. acs.org This intermediate can then undergo several reaction pathways, including a novel rearrangement involving intramolecular aromatic nucleophilic substitution, where the 2,4-dinitrophenyl group migrates from the oxygen to the nitrogen atom. acs.org The nucleophilic attack of the amino nitrogen at the phosphorus atom of BDNPP has also been observed. acs.org

Studies with N- and O-methylated hydroxylamines have provided further insight. The reaction of N,N-dimethylhydroxylamine with BDNPP occurs via O-attack, whereas a slow reaction with N-methoxyamine (H₂NOMe) proceeds via N-attack at the phosphorus atom. The reactivity of hydroxylamine derivatives in the decomposition of 4-nitrophenyl diethylphosphonate is significantly accelerated in micellar environments. researchgate.net

Interactive Data Table: Reactivity of Hydroxylamine Derivatives with 2-chloro-5-nitro pyrimidine (B1678525) frontiersin.org

| Nucleophile | pKa | kN (M-1s-1) |

| N-methyl hydroxylamine | 7.10 | 0.045 |

| Hydrazine | 8.20 | 0.033 |

| N,N-dimethyl hydroxylamine | 6.50 | 0.020 |

| N,O-dimethyl hydroxylamine | 4.75 | 0.004 |

| Hydroxylamine | 5.96 | 0.003 |

| Methoxylamine | 4.60 | 0.001 |

This table summarizes the reactivity (kN) and pKa values for a series of α-nucleophiles in their reaction with 2-chloro-5-nitro pyrimidine in aqueous solution at 25.0°C. frontiersin.org The data shows that N-methylhydroxylamine is the most reactive among the tested hydroxylamine derivatives, despite not having the highest pKa. frontiersin.org This highlights the complex interplay of basicity, steric effects, and the alpha-effect in determining nucleophilic reactivity. frontiersin.org

Impact of N-Alkylation on Nucleophilic Attack Sites and Rates

This compound is an ambident nucleophile, possessing two potential sites for nucleophilic attack: the nitrogen atom and the oxygen atom. The presence of the ethyl group, an electron-donating alkyl substituent, significantly influences its reactivity compared to unsubstituted hydroxylamine. The primary impact of N-alkylation is the enhancement of the nucleophilicity of the nitrogen atom. acs.org This is attributed to the positive inductive effect (+I) of the ethyl group, which increases the electron density on the adjacent nitrogen, making it a more potent nucleophile.

In reactions with electrophiles, N-alkylated hydroxylamines like this compound are readily alkylated on the nitrogen atom. rsc.orgresearchgate.net While hydroxylamine itself is often acylated or phosphorylated on the oxygen atom, especially with harder electrophiles, N-alkylation steers the reaction towards N-centered reactivity. rsc.org This regioselectivity is crucial in synthetic applications where specific bond formation at the nitrogen center is desired.

The increased nucleophilicity due to alkylation, however, must be considered in the context of steric hindrance. While the ethyl group electronically activates the nitrogen, it also introduces more bulk compared to a hydrogen atom, which can affect the rate of reaction with sterically demanding electrophiles. Generally, the trend for amines and related nitrogen compounds is that nucleophilicity increases with basicity, but can be diminished by steric factors. masterorganicchemistry.com N-alkylated hydroxylamines exhibit enhanced reactivity, often referred to as the "alpha effect," due to the presence of a lone pair on the adjacent oxygen atom, making them more nucleophilic than would be predicted by their basicity alone. rsc.orgmasterorganicchemistry.com

Table 1: Comparison of Nucleophilic Properties

| Compound | Key Feature | Primary Nucleophilic Site | Influence of Substituent |

|---|---|---|---|

| Hydroxylamine | Unsubstituted | Ambident (N and O) | Can be O-acylated/phosphorylated. rsc.org |

| This compound | N-alkylated | Primarily Nitrogen | Ethyl group increases N-nucleophilicity via inductive effect. acs.org |

| Methoxyamine (NH₂OMe) | O-alkylated | Nitrogen | Less reactive toward phosphorus as oxygen attack is blocked. rsc.org |

Reactions Involving Nitrone Intermediates

A significant aspect of the chemistry of this compound is its use as a precursor for the in situ generation of N-ethylnitrones. These nitrones are powerful 1,3-dipoles that are not typically isolated and are immediately trapped in cycloaddition reactions to build five-membered heterocyclic rings.

The most common method for generating nitrones is the condensation reaction between an N-substituted hydroxylamine and a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net For this compound, this reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-ethylnitrone.

Modern synthetic methods have focused on developing milder and more environmentally benign conditions for nitrone synthesis. A highly effective strategy involves performing the condensation under solvent-free conditions, often with microwave irradiation. arabjchem.orgcsic.es This approach offers several advantages, including significantly reduced reaction times, high yields, clean reaction profiles with minimal byproducts, and simple work-up procedures. csic.es

Research has demonstrated that the direct condensation of N-substituted hydroxylamine hydrochlorides with various aldehydes and ketones can proceed efficiently without the need for a base or other catalysts. arabjchem.orgcsic.es The use of the hydrochloride salt of the hydroxylamine has been shown to be beneficial for the reaction's performance. arabjchem.org Grinding the reactants together at room temperature, another solvent-free technique, has also proven successful for the synthesis of nitrones from N-methylhydroxylamine hydrochloride, affording high yields in minutes. nih.gov

Table 2: Solvent-Free Nitrone Synthesis from N-Alkylhydroxylamines

| N-Alkylhydroxylamine | Carbonyl Compound | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Methylhydroxylamine HCl | Benzaldehyde (B42025) | Microwave (600W), 5 min, solvent-free | 92% | arabjchem.org |

| N-Benzylhydroxylamine HCl | Benzaldehyde | Microwave (600W), 5 min, solvent-free | 98% | csic.es |

| N-Methylhydroxylamine HCl | 4-Chlorobenzaldehyde | Grinding, 5 min, rt, Na₂CO₃-Na₂SO₄ | 93% | nih.gov |

| N-Methylhydroxylamine HCl | Cyclohexanone | Grinding, 10 min, rt, Na₂CO₃-Na₂SO₄ | 85% | nih.gov |

| N-Methylhydroxylamine HCl | Isatin | Microwave (600W), 10 min, solvent-free | 94% | unizar.es |

Once formed, N-ethylnitrones serve as potent 1,3-dipoles in cycloaddition reactions. The 1,3-dipolar cycloaddition is a powerful ring-forming reaction that allows for the stereoselective synthesis of five-membered heterocycles. wikipedia.org This reaction is a cornerstone of the synthetic utility of this compound, providing access to a variety of complex molecular architectures.

N-ethylnitrones react with various dipolarophiles, which are typically electron-deficient alkenes or alkynes, in a [3+2] cycloaddition process. wikipedia.org

Isoxazolidines: When an N-ethylnitrone reacts with an alkene , the product is a saturated five-membered ring containing both oxygen and nitrogen, known as an isoxazolidine (B1194047). mdpi.com These reactions are valuable for creating multiple new stereogenic centers in a single, controlled step. nih.gov The reaction can be intramolecular, where the alkene and nitrone functionalities are part of the same molecule, leading to fused bicyclic systems. chemrxiv.orgchemrxiv.org The reaction of nitrones with silyl (B83357) enol ethers has also been used to produce 5-siloxyisoxazolidines. capes.gov.br

Isoxazolines: When the dipolarophile is an alkyne , the resulting cycloadduct is an isoxazoline, a partially unsaturated five-membered heterocycle. rsc.org This provides a direct route to these important structural motifs, which are present in many biologically active compounds. The reaction can be performed under mild conditions, and sequential protocols where the ketonitrone is generated in situ from a ketone and an N-alkylhydroxylamine have been successfully developed. rsc.org

These cycloaddition reactions are known for their high degree of regio- and stereoselectivity, making them highly valuable tools in modern organic synthesis. wikipedia.orgnih.gov

1,3-Dipolar Cycloaddition Reactions of N-Ethylnitrones

Stereoselective Aspects and Diastereoselection in Cycloadditions

Radical Chemistry and Hydrogen Atom Transfer Pathways

This compound and its derivatives can participate in radical reactions, primarily through hydrogen atom transfer (HAT) mechanisms, which underpins their utility as radical scavengers.

The primary mechanism for radical scavenging by hydroxylamines is hydrogen atom transfer from the O-H or N-H group to a reactive radical, thereby quenching the radical and forming a more stable hydroxylamine-derived radical. acs.orgresearchgate.net

O-H Bond Dissociation: The O-H bond in hydroxylamines is generally weaker than in alcohols, making it a favorable site for hydrogen abstraction. Computational studies on various hydroxylamines show that the O-H BDE is influenced by the substituents on the nitrogen atom. nih.gov For comparison, the O-H BDE in phenol, a common antioxidant, is in the range of 85.8 to 91.0 kcal/mol. wikipedia.org

N-H Bond Dissociation: The N-H bond in this compound is also a potential site for hydrogen abstraction. The strength of the N-H bond can be compared to that in other amines and related compounds.

| Bond | Compound | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|

| N-H | Ammonia (NH₃) | 436 | 104 |

| O-H | Water (H₂O) | 498 | 119 |

| N-O | Hydroxylamine (NH₂OH) | ~201 | ~48 |

| O-H | Phenol (C₆H₅OH) | ~360-381 | ~86-91 |

This table presents representative bond dissociation energies for related bonds to provide context for the reactivity of this compound. Specific experimental or computational values for this compound are not widely reported. wikipedia.orgnih.govnagwa.com

The abstraction of a hydrogen atom from this compound leads to the formation of a nitrogen-centered or oxygen-centered radical. The relative stability of these radicals will influence which hydrogen is preferentially abstracted. Computational studies on N-methylhydroxyurea suggest that the O-centered radical is more stable than the N-centered radical. uni-muenchen.de

This compound is utilized as a "shortstopping" agent in free-radical polymerization processes, for example, in the production of synthetic rubbers. researchgate.net Its function is to quench the propagating polymer radicals, thus terminating the polymerization reaction at a desired point. This is achieved through the donation of a hydrogen atom to the carbon-centered radical at the end of the growing polymer chain.

The general mechanism can be represented as: R• + EtNHOH → RH + •ONHEt (or EtN•OH)

The resulting hydroxylamine-derived radical is significantly less reactive than the initial polymer radical and is unable to initiate further polymerization, effectively stopping the chain reaction. The effectiveness of hydroxylamine derivatives as radical scavengers has been demonstrated in various systems, where they inhibit processes initiated by free radicals. acs.org For instance, N-substituted hydroxylamines have been shown to inhibit the bacterial ribonucleotide reductase enzyme by scavenging a critical tyrosyl radical. acs.org

O-H and N-H Bond Dissociation Energies and Abstraction Mechanisms

Reactions with Ozone and Environmental Transformation Mechanisms

This compound can be transformed in environmental systems, particularly in water treatment processes that employ ozone as a powerful oxidant.

The reaction of this compound with ozone in aqueous solution is rapid. Studies on the ozonation of aliphatic amines and their derivatives have provided kinetic data and identified major transformation products.

Research has shown that the apparent second-order rate constant for the reaction between ozone and this compound at a pH of 7 is approximately 10⁵ M⁻¹s⁻¹. mdpi.comresearchgate.net This high rate constant indicates that this compound will be readily degraded during ozonation processes in water treatment.

The primary transformation product identified from the ozonation of this compound is nitroethane (CH₃CH₂NO₂). mdpi.comresearchgate.net The formation of nitroalkanes is a common outcome of the ozonation of primary and secondary aliphatic amines. mdpi.comresearchgate.netresearchgate.net The reaction likely proceeds through a series of oxidation steps, potentially involving the formation of a nitrone intermediate which is further oxidized. acs.org The yield of nitroethane from the ozonation of ethylamine (a related primary amine) has been reported to be as high as 100%. mdpi.comresearchgate.net

| Compound | pH | Apparent Second-Order Rate Constant (k"O₃) (M⁻¹s⁻¹) |

|---|---|---|

| This compound | 7 | ~1 x 10⁵ |

| N,N-Diethylhydroxylamine | 7 | 6.8 x 10⁵ |

| Nitroethane | 7 | 3.4 |

This table summarizes the kinetic data for the reaction of this compound and related compounds with ozone in aqueous solution. mdpi.comresearchgate.net

The formation of stable and potentially toxic byproducts like nitroethane from the ozonation of nitrogenous compounds is an important consideration in water quality and treatment. mdpi.comresearchgate.net

Formation of N-Oxides, Nitrosoalkanes, and Nitroalkanes

The reactivity of this compound is characterized by its susceptibility to oxidation, which can yield several products, including N-oxides, nitrosoalkanes, and nitroalkanes, depending on the reaction conditions and the oxidizing agent employed. The nitrogen lone pair is central to its reactivity towards oxidants. researchgate.net

The oxidation of hydroxylamines can lead to the formation of nitroso compounds. wikipedia.org For instance, the ozonation of primary and secondary aliphatic amines is known to produce nitroalkanes and hydroxylamines. researchgate.net Studies on the reactions of ethylamine and diethylamine (B46881) with ozone have shown the formation of nitroethane in high yields. researchgate.netnih.gov This suggests that this compound, as an intermediate or a related compound, is part of a reaction network leading to more oxidized nitrogen species. The general pathway involves the oxidation of the hydroxylamine functional group. Strong oxidizing agents can convert the hydroxylamine group to nitroso (-NO) or nitro (-NO₂) derivatives. vulcanchem.com The reaction of this compound with ozone is expected to have a high rate constant, estimated to be around 10⁵ M⁻¹s⁻¹ at pH 7. researchgate.netnih.gov

The transformation pathways for this compound can be inferred from the behavior of similar compounds. The oxidation process can be summarized in the following table, which outlines the products formed from the oxidation of this compound and related primary amines.

| Reactant | Oxidizing Agent | Major Products | Reference |

|---|---|---|---|

| Hydroxylamines (general) | General Oxidants | Nitrosoalkanes | wikipedia.org |

| N-Alkylhydroxylamines (general) | Strong Oxidants (e.g., KMnO₄) | Nitrosoalkanes, Nitroalkanes | vulcanchem.com |

| Ethylamine/Diethylamine | Ozone (O₃) | This compound, Nitroethane | researchgate.netnih.gov |

| This compound | Ozone (O₃) | Nitroethane | researchgate.netnih.gov |

Computational Elucidation of Degradation Pathways

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for investigating the reaction mechanisms and degradation pathways of hydroxylamine derivatives. nih.govresearchgate.net Such studies can calculate activation free energies (ΔG‡) and potential energy profiles for various reaction steps, offering insights that are complementary to experimental findings. nih.govnih.gov

For example, computational studies on N,N-dialkylhydroxylamines have been used to explore their formation and degradation. nih.gov Geometries are typically optimized at a level of theory like M06-2X/6-31G(d,p), with single-point energies computed at a higher level, such as M06-2X/6-311G(2d,p). nih.govnih.gov These calculations can evaluate different degradation pathways, such as Cope elimination. nih.gov In studies of related compounds, activation barriers for degradation have been calculated to be high (e.g., 29-32 kcal/mol), suggesting that certain pathways are inoperative at room temperature. nih.gov

A scalar-relativistic DFT investigation into the reduction mechanism of Np(VI) with N,N-diethylhydroxylamine (DEHAN), a structurally similar compound, revealed that the formation of N₂H₃ was the rate-determining step with a high energy barrier. researchgate.net Analyses like Natural Bond Orbitals (NBOs), Quantum Theory of Atoms-in-Molecules (QTAIM), and Electron Localization Function (ELF) are often employed to understand the evolution of chemical bonds along a reaction pathway. researchgate.net Although specific computational studies focusing solely on this compound degradation are not widely reported, the methodologies applied to N,N-dialkylhydroxylamines are directly applicable and provide a framework for understanding its stability and reactivity. nih.govresearchgate.netnih.gov

Chemoselective Derivatization for Analytical and Synthetic Utility

This compound is a valuable reagent for chemoselective derivatization, finding utility in both complex analytical procedures and advanced synthetic strategies like bioconjugation and peptide synthesis.

Oxime Ligation for Bioconjugation and Probe Development

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between a nucleophilic aminooxy group (such as that in this compound) and an electrophilic carbonyl group (an aldehyde or ketone). nih.govresearchgate.net This reaction forms a stable oxime bond and is conducted under mild, aqueous conditions, making it ideal for modifying biomolecules. nih.gov Its high chemoselectivity means it does not interfere with most other functional groups found in proteins or peptides. nih.govresearchgate.net

The versatility of oxime ligation has led to its application in creating a wide range of bioconjugates, including polymer-protein conjugates, glycoconjugates, and protein-protein probes. nih.gov this compound, or more commonly its O-substituted derivatives, can serve as the aminooxy component. The reaction is often catalyzed by nucleophiles like aniline (B41778) to increase the reaction rate. nih.gov The resulting oxime bond is hydrolytically stable, a crucial feature for probes used in biological systems. nih.gov This methodology has been used to site-specifically modify proteins by converting an N-terminal serine to a glyoxalamide group, which is then targeted by an oxyamine-containing probe. nih.gov

Fmoc-Protection Strategies in Peptide Synthesis and its Stability Profile

In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions. peptide.com The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of N-terminal amines. wikipedia.orgtotal-synthesis.com

Fmoc-N-ethyl-hydroxylamine is a versatile reagent used in peptide chemistry and organic synthesis. chemimpex.com It serves as a protected form of the hydroxylamine functionality, allowing for its incorporation into complex molecules like peptides. chemimpex.com The Fmoc group provides stability during synthetic steps and can be easily removed under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in DMF, without affecting acid-labile side-chain protecting groups. wikipedia.orgchemimpex.com This orthogonality is a cornerstone of the Fmoc/tBu SPPS strategy. nih.gov

The stability of the Fmoc-protected aminooxy group is a key advantage. It has been shown to be stable under standard oxidative folding conditions used for disulfide-rich peptides. nih.gov This allows for the production of stable Fmoc-aminooxy-containing peptide precursors that can be stored long-term and used for on-demand bioconjugation after deprotection of the Fmoc group. nih.gov

| Condition/Reagent | Effect on Fmoc Group | Context/Application | Reference |

|---|---|---|---|

| Acidic Conditions (e.g., TFA) | Stable | Orthogonal to Boc and tBu protecting groups | wikipedia.orgtotal-synthesis.com |

| 20% Piperidine in DMF | Rapidly Cleaved | Standard deprotection in Fmoc-SPPS | wikipedia.org |

| Oxidative Folding Conditions | Stable | Synthesis of disulfide-rich peptides with aminooxy moieties | nih.gov |

| Long-term Storage | Stable | Creation of storable peptide precursors for bioconjugation | nih.gov |

Derivatization in Complex Mixture Analysis (e.g., Monosaccharides)

The analysis of complex mixtures, such as those containing monosaccharides, is analytically challenging due to the high hydrophilicity and structural similarity of the components. nih.govnih.gov Derivatization is a key strategy to improve chromatographic separation and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govacs.org

O-ethylhydroxylamine hydrochloride (EtOx), a salt of the O-alkylated isomer of this compound, is widely used as a derivatization reagent for carbohydrates. nih.govacs.org The analysis typically involves a two-step derivatization protocol. nih.govresearchgate.net First, the carbonyl groups of the monosaccharides react with O-ethylhydroxylamine to form stable ethoxime derivatives. acs.org In the second step, the remaining acidic protons on the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govacs.org

This procedure converts the non-volatile sugars into volatile derivatives suitable for GC analysis and helps to deconvolute overlapping analytes, facilitating unambiguous identification and quantification. nih.gov This method has been successfully applied to the analysis of monosaccharides in diverse and complex matrices, including food samples and products of the formose reaction. nih.govresearchgate.net

| Step | Reagent | Purpose | Typical Conditions | Reference |

|---|---|---|---|---|

| 1 (Oximation) | O-Ethylhydroxylamine hydrochloride (EtOx) in pyridine | Convert carbonyl groups to ethoximes | 25 °C, 120 min | acs.org |

| 2 (Silylation) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Replace acidic protons with TMS groups | 40 °C, 50 min | acs.org |

Advanced Research Applications of N Ethylhydroxylamine

Applications in Advanced Organic Synthesis

The structural features of N-ethylhydroxylamine make it a versatile tool for synthetic chemists, enabling the construction of complex molecular architectures, including heterocycles, natural products, and polymers.

This compound is a key precursor for the synthesis of nitrones, which are powerful 1,3-dipoles. The reaction of this compound with aldehydes or ketones yields N-ethylnitrones. These intermediates readily undergo 1,3-dipolar cycloaddition reactions with alkenes, alkynes, or other dipolarophiles to construct five-membered heterocyclic rings, specifically isoxazolidines. nih.govrsc.org This method is highly valued for its ability to create multiple stereogenic centers in a single step. nih.gov

The resulting isoxazolidine (B1194047) ring is a stable but synthetically flexible intermediate. The N-O bond within the ring can be cleaved reductively (e.g., using zinc in acetic acid or catalytic hydrogenation) to yield γ-aminoalcohols, which are themselves important building blocks for more complex nitrogen-containing heterocycles. rsc.org For instance, research on the related N-methylhydroxylamine has shown its utility in multicomponent reactions to form isoxazolidine intermediates, which are then ring-opened to produce key precursors for pharmaceuticals. pharmtech.com Intramolecular cycloadditions of nitrones derived from N-alkylhydroxylamines are also a powerful strategy for synthesizing fused heterocyclic systems like perhydroindanes and perhydronaphthalenes. clockss.org

Table 1: Heterocyclic Synthesis via N-Alkylhydroxylamine-Derived Nitrones

| Precursors | Intermediate | Heterocyclic Product | Key Transformation | Reference |

|---|---|---|---|---|

| N-Methylhydroxylamine, Aldehyde, Alkene | N-Methylnitrone | Isoxazolidine | 1,3-Dipolar Cycloaddition | nih.govrsc.org |

| 2-Butenylcyclohexanone, N-Methylhydroxylamine | Intramolecular Nitrone | Perhydroindane derivative | Intramolecular Cycloaddition | clockss.org |

This table presents examples using the closely related N-methylhydroxylamine to illustrate common reaction pathways.

The synthesis of natural products often requires precise control over stereochemistry, and N-alkylhydroxylamines play a crucial role in this context. thieme-connect.de The intramolecular nitrone cycloaddition (INC) reaction is a cornerstone of this application. By tethering the nitrone and the alkene within the same molecule, chemists can achieve high levels of regio- and stereoselectivity, enabling the assembly of complex polycyclic alkaloid skeletons. rsc.org

Several total syntheses of natural products have featured this strategy. For example, the core structures of alkaloids such as himalensine A and thebainone (B1609834) A have been constructed using an INC reaction where a nitrone, generated in situ from a precursor aldehyde and an N-alkylhydroxylamine, cyclizes onto a pendant alkene. rsc.org Similarly, this methodology has been applied to the synthesis of the antifungal alkaloid papuamine, where an intermediate was formed from the reduction of a bicyclic oxime, a reaction closely related to hydroxylamine (B1172632) chemistry. thieme-connect.de The isoxazolidine formed in the cycloaddition serves as a masked 1,3-aminoalcohol, which can be unveiled and further elaborated to complete the synthesis of the target natural product. rsc.org

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. google.comgoogle.comgoogle.com They serve as starting materials for compounds with significant biological activity. For example, N-(1-(Benzo[b]thiophen-2-yl)ethyl)hydroxylamine is a key reagent in the preparation of Zileuton, a drug used in the treatment of asthma. pharmaffiliates.com In a similar vein, N-methylhydroxylamine is used to synthesize a crucial intermediate for fluoxetine, a widely used antidepressant. pharmtech.com

Furthermore, incorporating the hydroxylamine moiety itself can lead to potent biological activity. Research has shown that N-substituted hydroxylamines can act as pharmacophores. N-[1-(4-fluorophenyl)ethyl]hydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in immunology, making it a lead compound for neuroinflammatory disorders. vulcanchem.com Other N-(1-arylethyl)hydroxylamines have been prepared as pharmacophores for DNA gyrase inhibitors, highlighting their potential as antibacterial agents. thieme-connect.de The hydroxylamine functional group is also being explored in modern drug discovery, with trisubstituted hydroxylamines being incorporated into brain-penetrant EGFR inhibitors for non-small-cell lung cancer. nih.gov

Recent advances in synthetic methodology have highlighted the use of hydroxylamine-derived reagents in the aminofunctionalization of alkenes. These reactions provide direct access to densely functionalized aliphatic amines, which are prevalent in pharmaceuticals. ethz.chamazonaws.com An iron-catalyzed aminative difunctionalization of unactivated alkenes uses novel N-alkylhydroxylamine-based reagents to install medicinally relevant amine groups. ethz.chamazonaws.com

This method allows for various transformations, including:

Aminochlorination: The direct synthesis of unprotected secondary and tertiary 2-chloro-N-alkylamines from alkenes. ethz.ch

Aminoazidation and Aminohydroxylation: The installation of other functionalities alongside the amino group, further demonstrating the versatility of these reagents. ethz.ch

These reactions are significant because they often proceed with high functional group tolerance and provide direct access to unprotected amines, avoiding extra protection/deprotection steps. amazonaws.com The resulting β-chloroamines are versatile building blocks that can be further derivatized. amazonaws.com While some methods use N-halodialkylamines with a copper catalyst, the development of iron-catalyzed reactions with hydroxylamine-derived reagents represents a significant advancement for creating diverse amine products. ethz.chresearchgate.net

This compound finds application in polymer science, primarily due to the reactivity of the hydroxylamine group as a radical scavenger and chain-transfer agent. In free-radical polymerization processes, such as those used to produce elastomers like styrene-butadiene rubber (SBR), controlling the reaction is critical to achieving the desired material properties. This compound (EHA) can be used as a "shortstopping" agent to terminate the polymerization at a specific degree of monomer conversion. google.com Its analogue, N,N-diethylhydroxylamine (DEHA), is widely used for this purpose, inhibiting unwanted polymerization in the gas phase for monomers like styrene, butadiene, and isoprene. omanchem.com

The hydroxylamine functionality is also used to create specialized polymers and resins. Chelate resins, which are used to adsorb metal ions, can be produced by reacting a polymer containing nitrile groups with this compound. google.com This reaction converts the nitrile groups into amidoxime (B1450833) groups, which are effective at binding metal ions like uranium, gold, and copper. google.com Similarly, hydroxamate-based resins, synthesized using N-methylhydroxylamine, are being evaluated for applications such as radionuclide generators. osti.gov In other applications, the hydroxylamine group can act as a chain-transfer agent in radical polymerizations, helping to control the molecular weight of the resulting polymer, which is useful in the production of materials like conductive polymers. vulcanchem.com

Table 2: Applications of N-Alkylhydroxylamines in Polymer Science

| Application | Function of Hydroxylamine | Polymer/Resin Type | Example Monomers | Reference |

|---|---|---|---|---|

| Polymerization Inhibition | Shortstopping Agent (Radical Scavenger) | Elastomers | Styrene, Butadiene | google.comomanchem.com |

| Chelation | Forms Amidoxime Groups | Chelate Resins | Acrylonitrile | google.com |

| Molecular Weight Control | Chain-Transfer Agent | Conductive Polymers | N/A | vulcanchem.com |

Utility in Aminohalogenation and Aminofunctionalization of Alkenes

Applications in Biological and Medicinal Chemistry Research

The hydroxylamine moiety is a unique functional group in medicinal chemistry, and this compound serves as a parent structure for compounds with interesting biological profiles. A key area of research is the development of novel antibacterial agents. A library of N-substituted hydroxylamine compounds has been shown to possess broad antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The mechanism of action for these compounds often involves the inhibition of ribonucleotide reductase (RNR), an essential enzyme for bacterial DNA synthesis and repair. researchgate.nettoku-e.com By acting as radical scavengers, these hydroxylamine derivatives interfere with the RNR catalytic cycle, halting bacterial proliferation. researchgate.net This represents a promising avenue for developing new antibiotics to combat drug-resistant pathogens. researchgate.net

Beyond antibacterial action, hydroxylamine derivatives are investigated for other therapeutic targets. As mentioned previously, specific derivatives have been designed to inhibit enzymes like IDO1, which is relevant in cancer immunotherapy and neuroinflammation. vulcanchem.com The ability of the hydroxylamine structure to act as a chelating agent also suggests potential applications in modulating metal-dependent biological processes. ontosight.ai The N-oxide functionality, which is closely related to hydroxylamines, is critical for the activity of many drugs, where it can increase solubility or participate in redox reactions, further underscoring the importance of this chemical class in medicinal chemistry. nih.gov

Development of Antimicrobial Agents and Mechanisms of Action

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. acs.orgnih.gov N-substituted hydroxylamines (N-HAs), including compounds structurally related to this compound, have emerged as a promising class of antibacterials. acs.orgresearchgate.net These compounds exhibit broad-spectrum antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria. acs.orgnih.gov

The primary mechanism of antibacterial action for N-substituted hydroxylamines is the inhibition of ribonucleotide reductase (RNR). acs.orgresearchgate.net RNR is an essential enzyme for all living organisms, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the necessary building blocks for DNA synthesis and repair. acs.orgplos.org The catalytic cycle of many RNRs involves a stable tyrosyl free radical. google.com N-substituted hydroxylamines function as potent radical scavengers that can quench this critical tyrosyl radical, thereby inactivating the RNR enzyme. acs.orggoogle.com This inactivation halts DNA synthesis, which in turn ceases cell proliferation and leads to bacterial death. acs.org Studies on related compounds like N-methylhydroxylamine have demonstrated a high capacity to specifically inhibit bacterial RNR without significantly affecting the eukaryotic counterpart, suggesting a potential for selective toxicity against bacteria. nih.gov

A significant advantage of N-hydroxylamine-based compounds is their effectiveness against multidrug-resistant (MDR) bacteria and their ability to combat biofilms. acs.orgnih.gov Research has demonstrated the efficacy of these compounds against problematic pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net Furthermore, certain N-substituted hydroxylamines have been shown to reduce the biomass of established biofilms, which are notoriously difficult to eradicate and contribute significantly to antibiotic resistance. nih.govplos.org The novel mechanism of targeting RNR makes these compounds effective even against strains that have developed resistance to conventional antibiotics acting through different pathways. acs.orgresearchgate.net The table below summarizes the antibacterial activity of representative N-substituted hydroxylamine compounds against various bacterial pathogens.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Biofilm Effect |

|---|---|---|---|

| N-Methylhydroxylamine (M-HA) | Pseudomonas aeruginosa | 82.5 | Inhibits biofilm formation and disassembles established biofilms. plos.org |

| Hydroxylamine (HA) | Pseudomonas aeruginosa | 20.6 | Inhibits biofilm formation. plos.org |

| N-Substituted Hydroxylamine (Compound 17) | Staphylococcus aureus | Data Not Specified | Reduces biomass of established biofilm. nih.gov |

| N-Substituted Hydroxylamine (Compound 17) | Escherichia coli | Data Not Specified | Reduces biomass of established biofilm. nih.gov |

Inhibition of Bacterial Ribonucleotide Reductase (RNR)

Role as a Biological Probe and in Bioconjugation Strategies

Beyond therapeutic uses, N-alkylhydroxylamines serve as versatile tools in chemical biology, particularly as biological probes and in bioconjugation strategies. Bioconjugation involves linking molecules to proteins, carbohydrates, or nucleic acids to study their function, localization, or to create novel functional materials. acs.orgnih.gov

N-alkylhydroxylamines are employed as linkers in these processes. For instance, they can be used in protecting-group-free strategies to couple unprotected sugars to proteins. acs.org This method involves a chemoselective reaction between the N-alkylhydroxylamine and the reducing end of a glycan, with a terminal alkene group on the linker serving as a handle for subsequent attachment to a protein via reactions like thiol-ene coupling (TEC). acs.org This approach is valuable for creating neoglycoconjugates for biological testing under mild conditions that preserve protein structure and function. acs.org

The reaction between aldehydes and alkoxyamines (a class that includes N-alkylhydroxylamines) to form stable oxime linkages is a cornerstone of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.govscholaris.ca More advanced strategies leverage the reactivity of N-alkylhydroxylamines to form even more stable linkages, such as isoxazolidines, through cascade reactions, further expanding the toolkit for site-specific protein modification. chemrxiv.org

Investigation of Hematotoxic Effects and Oxidative Damage Mechanisms

While promising as antimicrobials, hydroxylamine and its derivatives are known to exert toxic effects on red blood cells (erythrocytes). nih.gov Understanding these hematotoxic effects is crucial for developing safe therapeutic agents. Research indicates that hydroxylamines induce toxicity via at least two distinct mechanisms, largely dependent on whether the nitrogen or the oxygen atom is substituted. nih.gov

Methemoglobin Formation and Oxidative Stress: O-substituted derivatives, such as O-ethylhydroxylamine, primarily act by oxidizing hemoglobin to methemoglobin. nih.govnih.gov This process can generate free radicals, leading to a cascade of oxidative damage, including lipid peroxidation (damage to the cell membrane), depletion of cellular antioxidants like glutathione (B108866), and inhibition of various enzymes. nih.govnih.gov

Inhibition of Protective Enzymes: In contrast, N-alkylated derivatives like N-methylhydroxylamine primarily induce toxicity by inhibiting key protective enzymes within the erythrocyte, namely glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR). nih.govnih.gov These enzymes are vital for protecting the cell against oxidative stress. nih.gov